molecular formula C7H9N3O2 B13486393 N,4-Dimethyl-5-nitropyridin-2-amine CAS No. 70564-14-6

N,4-Dimethyl-5-nitropyridin-2-amine

Cat. No.: B13486393
CAS No.: 70564-14-6
M. Wt: 167.17 g/mol
InChI Key: BGAWIHAMMIHVET-UHFFFAOYSA-N
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Description

N,4-Dimethyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyridine, characterized by the presence of nitro and dimethylamino groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-Dimethyl-5-nitropyridin-2-amine can be synthesized through several methods. One common approach involves the nitration of 2-amino-4-dimethylaminopyridine. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-Dimethyl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,4-Dimethyl-5-nitropyridin-2-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The dimethylamino group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-5-nitropyridin-2-amine
  • 2-Amino-5-nitropyrimidine
  • 2-Amino-4-methyl-5-nitropyridine

Uniqueness

N,4-Dimethyl-5-nitropyridin-2-amine is unique due to the specific positioning of the nitro and dimethylamino groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

70564-14-6

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N,4-dimethyl-5-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O2/c1-5-3-7(8-2)9-4-6(5)10(11)12/h3-4H,1-2H3,(H,8,9)

InChI Key

BGAWIHAMMIHVET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])NC

Origin of Product

United States

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